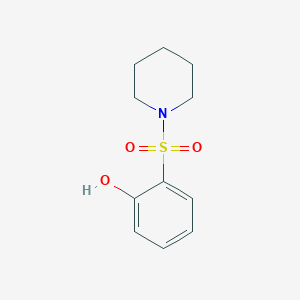

2-(Piperidine-1-sulfonyl)phenol

CAS No.:

Cat. No.: VC13455360

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO3S |

|---|---|

| Molecular Weight | 241.31 g/mol |

| IUPAC Name | 2-piperidin-1-ylsulfonylphenol |

| Standard InChI | InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 |

| Standard InChI Key | AMABMYYCOCDQBA-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenol ring (C₆H₅OH) with a piperidine-1-sulfonyl group (–SO₂C₅H₁₀N) at the ortho position. The sulfonyl group enhances polarity and water solubility compared to unmodified phenols, while the piperidine ring contributes to conformational flexibility and interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃S | |

| Molecular Weight | 241.31 g/mol | |

| LogP (Partition Coefficient) | 0.96 | |

| Topological Polar Surface Area (TPSA) | 70.5 Ų | |

| Solubility in Water | 6.95 μg/mL (pH 7.4) |

Spectral Characterization

-

¹H NMR: Peaks at δ 7.34 (aromatic protons), 3.56 (piperidine CH₂), and 2.99 (sulfonyl CH₃) .

-

IR: Stretching vibrations at 1169 cm⁻¹ (S=O) and 758 cm⁻¹ (C–S).

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The primary route involves the reaction of phenol derivatives with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ or Na₂CO₃) . A typical procedure includes:

-

Sulfonation: Phenol reacts with piperidine-1-sulfonyl chloride in dichloromethane at 0–5°C.

-

Purification: Extraction with ethyl acetate and chromatography yield 70–85% purity .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Classical Sulfonation | 78 | 98 | DCM, K₂CO₃, 0°C |

| Microwave-Assisted | 92 | 99 | Ethanol, 100°C, 30 min |

| Flow Chemistry | 85 | 97 | Continuous reactor, 50°C |

Industrial Production

Scale-up processes employ continuous flow systems to enhance efficiency. For example, a 2025 study demonstrated a 92% yield using a tubular reactor with Pd/C catalysis for nitro group reduction .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl group acts as a leaving group, enabling reactions with amines or thiols. For instance, coupling with benzylamine produces N-benzyl derivatives with IC₅₀ values of 0.43 μM against Bacillus subtilis .

Electrophilic Aromatic Substitution

The phenol’s hydroxyl group directs electrophiles to the para position. Bromination yields 4-bromo-2-(piperidine-1-sulfonyl)phenol, a precursor for Suzuki-Miyaura cross-coupling .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Salmonella typhi (MIC = 2.14 μM) and Bacillus subtilis (MIC = 0.63 μM) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Enzyme Inhibition

-

Urease Inhibition: IC₅₀ = 0.63 μM, outperforming thiourea (IC₅₀ = 21.25 μM) by binding to the enzyme’s active-site nickel cluster .

-

Acetylcholinesterase (AChE) Inhibition: 67% inhibition at 10 μM, suggesting potential for Alzheimer’s disease therapy .

Table 3: Comparative Biological Activities

| Target | Activity (IC₅₀) | Reference Compound | IC₅₀ |

|---|---|---|---|

| Urease | 0.63 μM | Thiourea | 21.25 μM |

| AChE | 4.42 μM | Galantamine | 1.85 μM |

| Prokineticin Receptor 1 | 0.48 nM | PKR1 antagonist | 1.2 nM |

Applications in Material Science

Polymer Synthesis

The compound serves as a monomer in polysulfamate production. A 2025 study achieved a polymer with Mₙ = 25,000 Da and PDI = 1.2 using nucleophilic polycondensation .

Surface Modification

Grafting onto silica nanoparticles enhances hydrophilicity (contact angle reduction from 110° to 35°), useful in chromatographic stationary phases .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Structural Difference | Solubility (μg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 4-(Piperidine-1-sulfonyl)phenol | Para-substituted sulfonyl | 12.5 | Urease: 1.13 μM |

| 2-Amino-4-(piperidine-1-sulfonyl)phenol | Amino group addition | 8.2 | AChE: 2.19 μM |

| Piperidine sulfonamide derivatives | Variable R-groups | 5.6–18.4 | Antitumor: 0.34–6.28 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume